![molecular formula C16H19NO3 B14216884 3-[Methyl(4-phenoxyphenyl)amino]propane-1,2-diol CAS No. 823221-80-3](/img/structure/B14216884.png)
3-[Methyl(4-phenoxyphenyl)amino]propane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(N-Methyl-4-phenoxyanilino)propane-1,2-diol is an organic compound characterized by the presence of a hydroxyl group and an aromatic ring. This compound is notable for its unique structure, which combines both aliphatic and aromatic elements, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-Methyl-4-phenoxyanilino)propane-1,2-diol typically involves the reaction of N-methyl-4-phenoxyaniline with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate epoxide, which is subsequently opened by nucleophilic attack from the aniline derivative, resulting in the formation of the diol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(N-Methyl-4-phenoxyanilino)propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The aromatic ring can undergo reduction under specific conditions.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced aromatic compounds.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
3-(N-Methyl-4-phenoxyanilino)propane-1,2-diol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(N-Methyl-4-phenoxyanilino)propane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and aromatic ring play crucial roles in binding to these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propane-1,2-diol: A simpler diol with similar hydroxyl functionality but lacking the aromatic ring.
N-Methyl-4-phenoxyaniline: Shares the aromatic structure but lacks the diol functionality.
Uniqueness
3-(N-Methyl-4-phenoxyanilino)propane-1,2-diol is unique due to its combination of aliphatic and aromatic features, which confer distinct chemical and physical properties. This dual nature allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various research and industrial applications.
Propriétés
Numéro CAS |
823221-80-3 |
|---|---|
Formule moléculaire |
C16H19NO3 |
Poids moléculaire |
273.33 g/mol |
Nom IUPAC |
3-(N-methyl-4-phenoxyanilino)propane-1,2-diol |
InChI |
InChI=1S/C16H19NO3/c1-17(11-14(19)12-18)13-7-9-16(10-8-13)20-15-5-3-2-4-6-15/h2-10,14,18-19H,11-12H2,1H3 |
Clé InChI |
SJNFRWSEXNHAJQ-UHFFFAOYSA-N |
SMILES canonique |
CN(CC(CO)O)C1=CC=C(C=C1)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(Benzyloxy)carbonyl]-L-alanyl-L-phenylalanylglycyl-L-leucine](/img/structure/B14216802.png)
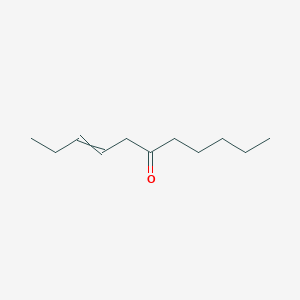
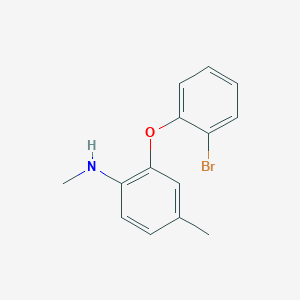
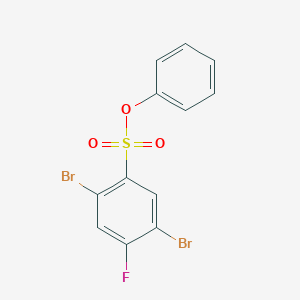
![2-[1-(Diphenylphosphanyl)-2-methylpropyl]pyridine](/img/structure/B14216828.png)

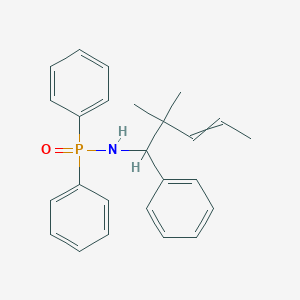
![2-{(Cyclopropylmethyl)[4-nitro-3-(trifluoromethyl)phenyl]amino}ethanol](/img/structure/B14216863.png)
![Phosphonic acid, [(2R)-2-amino-2-(4-methylphenyl)ethyl]-, diethyl ester](/img/structure/B14216866.png)
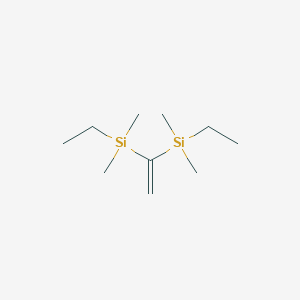
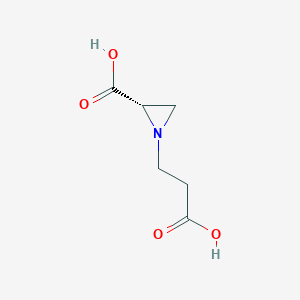
![Benzenesulfonamide, N-[4-chloro-5-(methylamino)-2-thiazolyl]-](/img/structure/B14216876.png)
![5-[5-(10-Iododecyl)thiophen-2-yl]-2-(5-octylthiophen-2-yl)-1,3-thiazole](/img/structure/B14216882.png)
